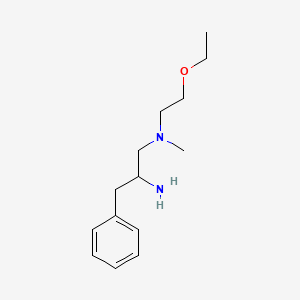![molecular formula C7H4ClF3O2S B2547436 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene CAS No. 1321028-49-2](/img/structure/B2547436.png)
1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene is a fluorinated aromatic compound that is likely to have a complex chemistry due to the presence of multiple electronegative fluorine atoms and a sulfonyl group attached to the benzene ring. The presence of these groups can significantly alter the reactivity and physical properties of the compound.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be challenging due to the reactivity of fluorine. However, the papers provided offer insights into related methodologies. For instance, the synthesis of derivatives of chloronitrobenzene with pentafluorosulfanyl and perfluoroalkylthio groups involves the use of bis(chlorophenyl)disulfides and fluorination with AgF2 or thermolytic reactions with xenon(II) bis(perfluoroalkylcarboxylates) . Although not directly related to the target compound, these methods could potentially be adapted for the synthesis of 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene by introducing the appropriate sulfonyl and chloromethyl groups.
Molecular Structure Analysis
The molecular structure of such a compound would be influenced by the electron-withdrawing effects of the fluorine atoms and the sulfonyl group. These groups would likely increase the electron density on the benzene ring, making it more susceptible to nucleophilic attack. The steric hindrance provided by these groups could also influence the overall shape and reactivity of the molecule.
Chemical Reactions Analysis
The introduction of electron-withdrawing groups such as fluorine and sulfonyl groups into an aromatic ring can activate halogen substituents towards nucleophilic substitution reactions . This suggests that 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene could undergo various nucleophilic substitution reactions, potentially allowing for the introduction of different functional groups into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often significantly different from their non-fluorinated counterparts. The high electronegativity of fluorine can lead to increased thermal stability and chemical resistance . The presence of a sulfonyl group could contribute to the compound's polarity, potentially affecting its solubility and boiling point. The papers do not provide specific data on the physical and chemical properties of 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene, but similar compounds have been shown to have unique properties due to the presence of fluorine and other electronegative groups .
科学的研究の応用
Organic Synthesis and Catalysis
Fluorinated compounds are pivotal in organic synthesis and catalysis due to their unique reactivity and ability to improve the pharmacokinetic properties of drug molecules. Studies on the synthesis and application of fluorinated reagents highlight the importance of fluorine in developing novel organic transformations. For instance, the synthesis of high-purity 1-chloro-2,6-difluorobenzene, facilitated by sulfonyl chloride, showcases the strategic incorporation of fluorine atoms to direct substitution reactions, which is crucial for producing intermediates for pharmaceuticals and agrochemicals (Moore, 2003). Similarly, the development of greener fluorination techniques, such as the direct electrophilic fluorination of carbonyl compounds in water, demonstrates an environmentally friendly approach to synthesizing fluorinated organic molecules (Stavber & Stavber, 2010).
Environmental Remediation
The persistence and potential toxicity of fluorinated compounds have raised environmental concerns, necessitating research into their degradation and remediation. The study on heat-activated persulfate oxidation of perfluorinated compounds under conditions suitable for in-situ groundwater remediation provides valuable insights into the challenges and solutions for addressing contamination by fluorinated substances (Park et al., 2016).
Materials Science
Fluorinated compounds play a critical role in materials science, particularly in the development of high-performance polymers and coatings. The incorporation of fluorine into polymers can significantly enhance their properties, such as chemical resistance, stability, and hydrophobicity. Research on novel sulfonated poly(arylene ether) copolymers containing fluorine atoms underscores the impact of fluorination on the thermal and chemical properties of materials for advanced applications, such as fuel cell membranes (Jeong et al., 2009).
作用機序
Safety and Hazards
将来の方向性
The field of difluoromethylation has seen significant advances and has streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry . Future directions may include the development of more efficient and environmentally friendly difluoromethylation reagents and processes .
特性
IUPAC Name |
1-[chloro(difluoro)methyl]sulfonyl-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZIVEYRKDUZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

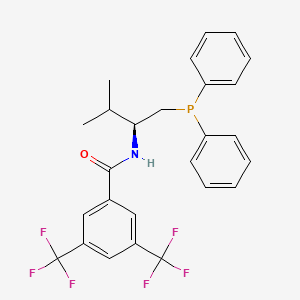
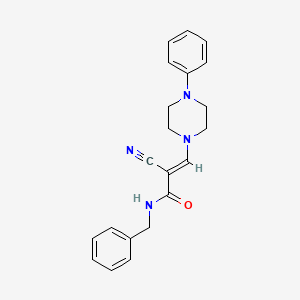
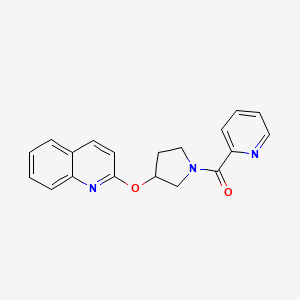
![4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2547358.png)
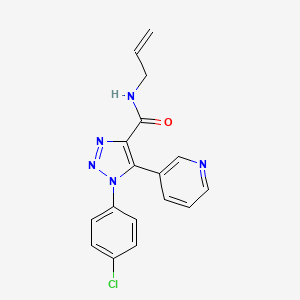
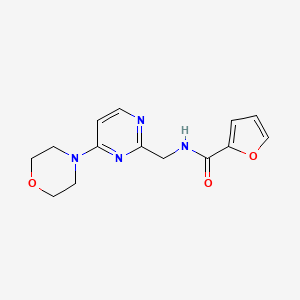
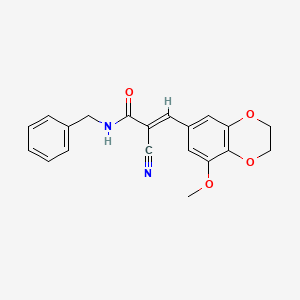
![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2547366.png)
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2547367.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one](/img/structure/B2547368.png)
![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)
![2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2547370.png)
![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)
